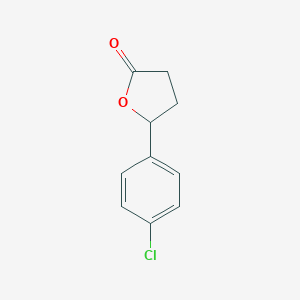

5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one

Description

5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one is a bicyclic lactone featuring a tetrahydrofuran ring fused with a substituted aryl group. This compound serves as a versatile precursor in organic synthesis, particularly for generating enamine derivatives via reactions with triethyl orthoformate and heterocyclic amines (e.g., pyridines, triazoles) . Its synthetic utility is attributed to the reactivity of the carbonyl group and the electron-withdrawing 4-chlorophenyl substituent, which facilitates nucleophilic attacks and stabilizes intermediates. The compound’s derivatives exhibit E/Z isomerism, with equilibrium influenced by solvent polarity, substituent steric effects, and reaction kinetics .

Properties

IUPAC Name |

5-(4-chlorophenyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWPKVKTIICSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939796 | |

| Record name | 5-(4-Chlorophenyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18410-18-9 | |

| Record name | γ-(4-Chlorophenyl)-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18410-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018410189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorophenyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)tetrahydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent System Optimization for Ring Formation

The Grignard reaction remains a cornerstone for constructing tetrahydrofuran cores. A patented process for related tetrahydrofuran intermediates demonstrates that solvent composition directly impacts dimerization rates. Using a toluene/methyl tetrahydrofuran (THF) system in a 4:1 ratio (80 mL toluene : 20 mL THF) during the reaction of 2-chlorobenzyl chloride with magnesium at 50–55°C achieved <1% dimeric byproduct formation. Comparative studies with pure THF increased dimerization to >15%, underscoring the necessity of mixed solvents for selectivity.

For 5-(4-chlorophenyl)tetrahydrofuran-2(3H)-one synthesis, analogous conditions could involve reacting 4-chlorophenylmagnesium bromide with γ-keto esters. The mixed solvent system would stabilize the Grignard reagent while minimizing undesired coupling.

Sequential vs. Simultaneous Reagent Addition

Oxidative Cyclization Using Hypervalent Iodine Reagents

Mechanism and Stereochemical Control

A Royal Society of Chemistry study detailed the oxidative cyclization of 3-butenylmagnesium bromide with acetophenone derivatives using ZnCl2 and PhI(OAc)2. This method produced 2-(bromomethyl)-5-phenyltetrahydrofuran with a cis/trans ratio of 1:1.7, highlighting the configurational influence of the oxidizing agent.

Adapting this to 5-(4-chlorophenyl)tetrahydrofuran-2(3H)-one, substituting acetophenone with 4-chlorophenyl ketone derivatives in 1,2-dichloroethane at 0–25°C could yield the desired lactone. The hypervalent iodine reagent facilitates intramolecular C–O bond formation, with the cis/trans ratio modulated by steric effects of the 4-chloro substituent.

Reaction Optimization Table

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Oxidizing agent | PhI(OAc)2 (4.0 mmol) | 77% isolated yield | |

| Temperature | 0°C → RT over 1 h | Cis/trans = 1:1.7 | |

| Solvent | 1,2-Dichloroethane (11 mL) | Improved phase separation |

Reduction-Cyclization Approaches Using TMDS/InBr3 Systems

Carbonyl-to-Methylene Reduction

A novel empagliflozin intermediate synthesis employed TMDS (1,1,3,3-tetramethyldisilazane) and InBr3 to reduce ketones to methylene groups. In toluene at 10–30°C, this system achieved quantitative reduction of (S)-2-(4-(5-bromo-2-chlorobenzoyl)phenoxy)methyl succinate, followed by cyclization to form a tetrahydrofuran ring.

For the target compound, applying this methodology to 5-(4-chlorophenyl)dihydrofuran-2(3H)-one precursors could selectively reduce the lactone carbonyl while preserving the aromatic chloro substituent. The use of toluene as a solvent enhances solubility of aromatic intermediates, as evidenced by the 98% purity in referenced examples.

Post-Reduction Cyclization

Following carbonyl reduction, acid-mediated dehydration (e.g., 15% HCl to pH 4–5) facilitates cyclization. A patented workup involving toluene washes and methanol recrystallization achieved 98.0% purity for analogous tetrahydrofuran derivatives, suggesting compatibility with the target molecule.

Acid-Catalyzed Cyclization of γ-Keto Alcohols

Comparative Yield Data

| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H2SO4 (10 mol%) | Toluene | 110 | 82 |

| p-TsOH (5 mol%) | DCM | 40 | 78 |

| HCl (gas) | EtOAc | 25 | 65 |

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one has been investigated for its biological activities and therapeutic potential.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics. The presence of the chlorophenyl group enhances its interaction with biological targets, potentially leading to effective treatments against resistant strains of bacteria .

- Anti-inflammatory Effects : Some studies have suggested that compounds similar to 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one may possess anti-inflammatory properties. This could be particularly useful in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals:

- Synthesis of Heterocycles : It serves as a precursor for synthesizing diverse heterocyclic compounds, which are crucial in drug development. The tetrahydrofuran ring provides a versatile scaffold for further functionalization, enabling the creation of complex molecular architectures .

- Catalytic Applications : Recent studies have highlighted the use of deep eutectic solvents (DES) involving tetrahydrofuran derivatives for catalyzing reactions that produce compounds similar to 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one. These methods are characterized by high yields and short reaction times, showcasing the compound's role in green chemistry .

Materials Science

In materials science, 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one is being explored for its potential applications in polymer chemistry:

- Polymerization Reactions : The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its unique structure allows for the development of materials with tailored mechanical and thermal characteristics .

Case Study 1: Antimicrobial Activity

A study published in Nature demonstrated that derivatives of 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one exhibited significant antibacterial activity against several pathogenic strains. The research employed various assays to evaluate efficacy, revealing the compound's potential as a lead structure for antibiotic development .

Case Study 2: Synthesis via Green Chemistry

In a recent publication by MDPI, researchers synthesized a derivative of this compound using a green approach involving ChCl/urea deep eutectic solvent. The reaction yielded high purity and yield (91%), emphasizing the compound's utility in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

5-(4-Bromophenyl)tetrahydrofuran-2(3H)-one

- Structural Difference : Bromine replaces chlorine at the para position.

- Synthetic Impact : Bromine’s larger atomic radius increases steric hindrance, slightly reducing reaction rates in nucleophilic substitutions compared to the chloro analog .

- 65–80% for chloro derivatives) .

3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one

- Structural Difference : Additional chlorine at position 3 and fluorine at the para position.

- Reactivity: The electron-deficient aryl group accelerates reactions with amines but complicates isomerization due to increased steric bulk. No explicit yield data are reported, but NMR studies suggest slower E/Z equilibrium dynamics .

Heterocyclic Modifications

5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one

- Structural Difference : Tetrahydrofuran ring replaced by a thiadiazole ring.

- Pharmacological Relevance: Thiadiazole derivatives are explored for antimicrobial activity, contrasting with the enamine-based drug candidates derived from the tetrahydrofuranone core .

- Synthesis: Requires cyclization with sulfur-containing reagents, differing from the one-pot, three-component synthesis of tetrahydrofuranone derivatives .

Alkyl-Substituted Analogs

5-Hexyl-4-methyldihydrofuran-2(3H)-one

- Structural Difference : Aryl group replaced by a hexyl chain and methyl substituent.

- Physicochemical Properties : Increased hydrophobicity (logP ~2.5 vs. ~1.8 for the chloro analog) impacts solubility in polar solvents like isopropyl alcohol .

- Reactivity : Alkyl groups reduce electrophilicity at the carbonyl, necessitating harsher conditions (e.g., higher temperatures) for enamine formation .

Reaction Optimization

Solvent Effects :

Comparative Data :

| Compound | Optimal Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 5-(4-Chlorophenyl) derivative | Isopropyl alcohol | 85 | 2.5 |

| 5-(4-Bromophenyl) derivative | Ethanol | 78 | 3.0 |

| 5-Hexyl analog | DMF | 65 | 4.5 |

E/Z Isomerization Dynamics

- 5-(4-Chlorophenyl) Derivatives: E-isomers dominate in polar solvents (e.g., DMF) due to thermodynamic stabilization via intramolecular H-bonding . Z-isomers form kinetically in nonpolar solvents but convert to E-forms over time .

- Bulkier Substituents : Compounds like 5-(4-bromophenyl) analogs show slower isomerization due to steric hindrance, with E/Z ratios remaining near 1:1 even after 24 hours .

Research Implications

- Drug Design : The chloro analog’s balance of reactivity and isomer control makes it preferable for synthesizing enamine-based libraries, whereas bromo derivatives suit electrophilic substitution studies .

- Material Science : Alkyl-substituted analogs are better suited for hydrophobic polymer matrices, while halogenated variants enhance electronic properties in optoelectronic materials .

Biological Activity

5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one is an organic compound recognized for its potential biological activities. This article explores its synthesis, chemical properties, biological applications, and relevant research findings.

Chemical Structure and Synthesis

5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one features a tetrahydrofuran ring substituted with a 4-chlorophenyl group. The synthesis typically involves the cyclization of 4-chlorobenzaldehyde with a diol in the presence of an acid catalyst. Industrial production may utilize continuous flow processes to enhance yield and efficiency.

Biological Activity Overview

The biological activity of 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one has been investigated in various studies, revealing its potential as a pharmacologically active compound. Its mechanisms of action primarily involve interactions with specific enzymes and receptors.

The compound may modulate enzyme activity or receptor binding, influencing various biological pathways. Understanding its binding affinity and interaction dynamics is crucial for elucidating its effects .

Research Findings and Applications

- Anticancer Activity : Recent studies have indicated that derivatives of 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one exhibit significant antiproliferative effects against cancer cell lines. For instance, modifications to the structure have resulted in compounds with IC50 values as low as 0.69 μM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic positions it as a candidate for drug development targeting metabolic disorders.

- Receptor Binding Studies : Investigations into the binding properties of 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one have shown promising results in modulating G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 0.69 | |

| Enzyme Inhibition | Various Metabolic Enzymes | Not specified | |

| GPCR Modulation | CB1 Receptor | Not specified |

Case Studies

-

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of modified derivatives of 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one, researchers found that certain analogs exhibited enhanced potency against cancer cell lines, suggesting potential for further development as anticancer agents . -

Case Study 2: Receptor Interaction

Research investigating the interaction of this compound with GPCRs demonstrated that it could effectively modulate receptor activity, providing insights into its therapeutic potential for conditions mediated by these receptors .

Q & A

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)tetrahydrofuran-2(3H)-one?

The compound is synthesized via a three-component reaction involving 5-arylfuran-2(3H)-one, triethyl orthoformate, and heterocyclic amines. Key steps include refluxing in acetic acid and purification via column chromatography. This method allows for the introduction of diverse substituents while maintaining the tetrahydrofuran core . Alternative routes involve hypervalent iodine-mediated cyclization of alkenes, yielding structurally related lactones with azide functional groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

Characterization relies on:

- 1H/13C NMR : To confirm substituent positions and ring structure (e.g., CDCl3 solvent, δ ~1.8–5.2 ppm for tetrahydrofuran protons) .

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1750 cm⁻¹) and aryl chloride C-Cl vibrations (~750 cm⁻¹) .

- HRMS (ESI) : Validates molecular weight and isotopic patterns, particularly for chlorine-containing derivatives .

Q. How is the crystal structure of related chlorophenyl-tetrahydrofuran derivatives determined?

Single-crystal X-ray diffraction is used to resolve stereochemistry and bond angles. For example, analogs like 3-(2-chlorophenyl)-4-hydroxyfuran-2(5H)-one show mean C-C bond lengths of 1.54 Å and R-factors <0.05, ensuring high precision .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. For polar derivatives, preparative HPLC or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How are stability and storage conditions optimized?

Store in airtight containers at 2–8°C to prevent hydrolysis of the lactone ring. Avoid prolonged exposure to moisture or light, as these can degrade the tetrahydrofuran core .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral 5-(4-chlorophenyl)tetrahydrofuran-2(3H)-one derivatives be achieved?

Chemoenzymatic methods using lipases or ketoreductases enable stereocontrol. For example, (3S,4R)-configured analogs are synthesized via enzymatic reduction of ketone intermediates, achieving >90% enantiomeric excess .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Contradiction Example : Discrepancies in NMR coupling constants may arise from conformational flexibility.

- Resolution : Use variable-temperature NMR or DFT calculations to model dynamic equilibria. Cross-validate with X-ray crystallography when possible .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance metabolic stability by reducing oxidative degradation.

- Azide-functionalized analogs (e.g., 5-(azidomethyl) derivatives) serve as click chemistry precursors for bioconjugation studies .

Q. What computational tools are used to predict reactivity and regioselectivity in derivatization?

- DFT calculations (e.g., Gaussian 09) model transition states for cyclization reactions.

- Molecular docking predicts binding affinities of derivatives to target enzymes (e.g., cyclooxygenase-2) .

Q. How can low yields in multi-component syntheses be addressed?

- Optimize reaction conditions : Increase temperature (80–100°C) or use microwave-assisted synthesis to accelerate kinetics.

- Add catalytic Lewis acids (e.g., ZnCl₂) to stabilize intermediates and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.